![molecular formula C7H6O2 B14410390 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one CAS No. 82313-43-7](/img/structure/B14410390.png)
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one is a chemical compound with the molecular formula C7H6O2 and a molecular weight of 122.12134 . It is a bicyclic compound containing an oxygen atom in its structure, which contributes to its unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to fit into specific binding sites, influencing biological activity. For example, its incorporation into drug molecules can enhance water solubility, metabolic stability, and reduce lipophilicity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high reactivity.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, resulting in different chemical properties.
Cubane: A highly strained compound with unique stability issues.
Uniqueness
2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one stands out due to its oxygen-containing bicyclic structure, which imparts unique reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
82313-43-7 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
2-oxabicyclo[2.2.2]octa-5,7-dien-3-one |
InChI |
InChI=1S/C7H6O2/c8-7-5-1-3-6(9-7)4-2-5/h1-6H |
Clave InChI |
LUAFCNRVYQKSFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC1C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


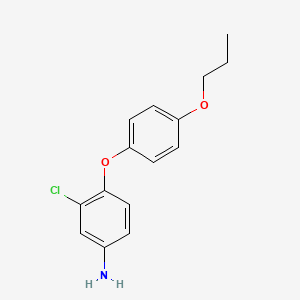
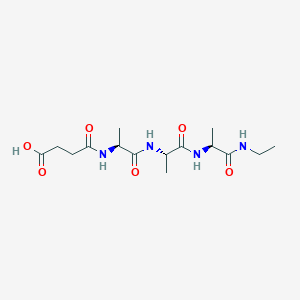

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
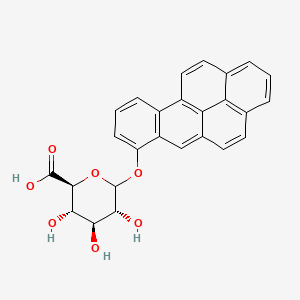

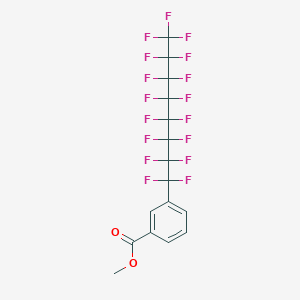
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
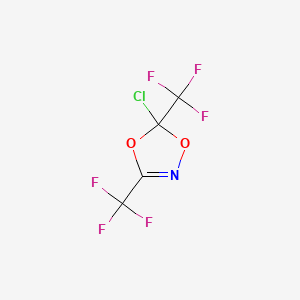
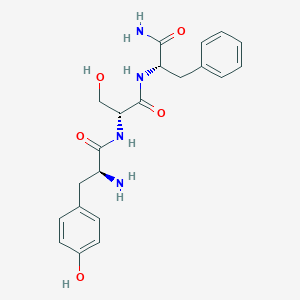
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
